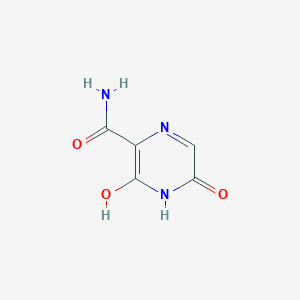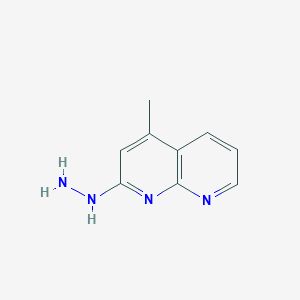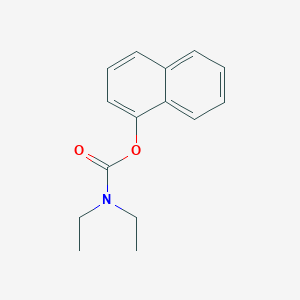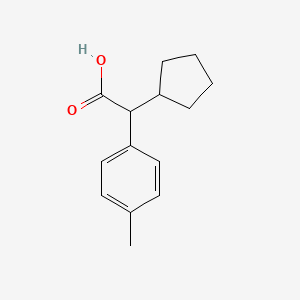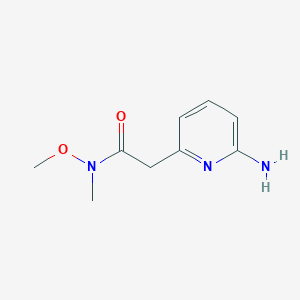
2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an aminopyridine moiety and an N-methoxy-N-methylacetamide group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide typically involves the reaction of 6-aminopyridine with N-methoxy-N-methylacetamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling reagents that are more environmentally friendly and cost-effective may be explored .
Chemical Reactions Analysis
Types of Reactions
2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminopyridine moiety can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The N-methoxy-N-methylacetamide group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(6-methoxy-2-naphthyl)propanamide: This compound has a similar structure but with a naphthyl group instead of a pyridine ring.
N-methoxy-N-methylacetamide: This compound lacks the aminopyridine moiety but shares the N-methoxy-N-methylacetamide group.
Uniqueness
2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide is unique due to the presence of both the aminopyridine and N-methoxy-N-methylacetamide groups. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking one of these functional groups .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(6-aminopyridin-2-yl)-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-12(14-2)9(13)6-7-4-3-5-8(10)11-7/h3-5H,6H2,1-2H3,(H2,10,11) |
InChI Key |
WXFHPAQTJCTBOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=NC(=CC=C1)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
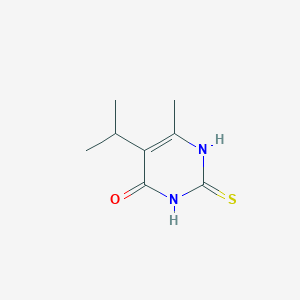
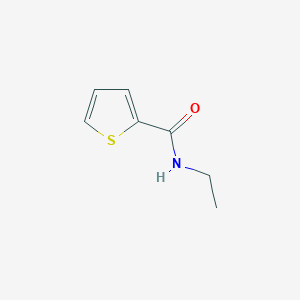

![[[2-(Acetylamino)-5-thiazolyl]thio]acetic acid](/img/structure/B8699169.png)
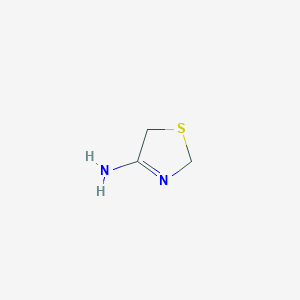
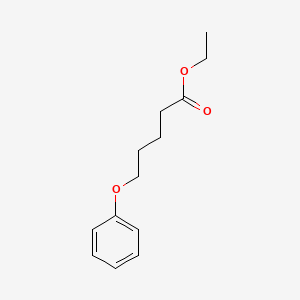

![6,6-Dimethyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B8699202.png)

